molecular formula C15H14F3N3 B11091498 2-[1-(4-Diethylamino-phenyl)-2,2,2-trifluoro-ethylidene]-malononitrile

2-[1-(4-Diethylamino-phenyl)-2,2,2-trifluoro-ethylidene]-malononitrile

Cat. No.: B11091498
M. Wt: 293.29 g/mol
InChI Key: RXYKPINIWALZDR-UHFFFAOYSA-N
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Description

2-{1-[4-(DIETHYLAMINO)PHENYL]-2,2,2-TRIFLUOROETHYLIDENE}PROPANEDINITRILE is a complex organic compound characterized by the presence of a diethylamino group, a trifluoroethylidene group, and a propanedinitrile moiety

Preparation Methods

The synthesis of 2-{1-[4-(DIETHYLAMINO)PHENYL]-2,2,2-TRIFLUOROETHYLIDENE}PROPANEDINITRILE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the diethylamino phenyl intermediate: This step involves the reaction of 4-bromoaniline with diethylamine under suitable conditions to form 4-(diethylamino)aniline.

    Introduction of the trifluoroethylidene group: The intermediate is then reacted with a trifluoroacetylating agent to introduce the trifluoroethylidene group.

    Formation of the propanedinitrile moiety: Finally, the compound is reacted with malononitrile under basic conditions to form the desired product.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

2-{1-[4-(DIETHYLAMINO)PHENYL]-2,2,2-TRIFLUOROETHYLIDENE}PROPANEDINITRILE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the nitrile groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylamino group, using reagents such as alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.

Mechanism of Action

The mechanism of action of 2-{1-[4-(DIETHYLAMINO)PHENYL]-2,2,2-TRIFLUOROETHYLIDENE}PROPANEDINITRILE involves its interaction with specific molecular targets and pathways. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the trifluoroethylidene group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and ion channels, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 2-{1-[4-(DIETHYLAMINO)PHENYL]-2,2,2-TRIFLUOROETHYLIDENE}PROPANEDINITRILE include:

The uniqueness of 2-{1-[4-(DIETHYLAMINO)PHENYL]-2,2,2-TRIFLUOROETHYLIDENE}PROPANEDINITRILE lies in its trifluoroethylidene group, which imparts distinct electronic and steric properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C15H14F3N3

Molecular Weight

293.29 g/mol

IUPAC Name

2-[1-[4-(diethylamino)phenyl]-2,2,2-trifluoroethylidene]propanedinitrile

InChI

InChI=1S/C15H14F3N3/c1-3-21(4-2)13-7-5-11(6-8-13)14(15(16,17)18)12(9-19)10-20/h5-8H,3-4H2,1-2H3

InChI Key

RXYKPINIWALZDR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=C(C#N)C#N)C(F)(F)F

Origin of Product

United States

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